Methyl 5-bromo-2-hydroxypentanoate
Overview
Description
Methyl 5-bromo-2-hydroxypentanoate is an organic compound with the molecular formula C6H11BrO3. It is an ester derivative of carboxylic acid, containing both a hydroxyl group (-OH) and a bromine atom (Br) attached to a pentanoate chain. This compound is a colorless liquid and has been extensively studied in scientific research, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-hydroxypentanoate can be synthesized through various methods. One common method involves the reaction of pentanoic acid with bromine, followed by esterification with methanol using sulfuric acid as a catalyst. Another method includes the reaction of 2-bromopentanoic acid with methanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-hydroxypentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pentanoates, while oxidation and reduction reactions can produce corresponding ketones, aldehydes, or alcohols.
Scientific Research Applications
Methyl 5-bromo-2-hydroxypentanoate has a wide range of applications in scientific experiments, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry. It can be used as a building block in the synthesis of various compounds, such as amino acids, peptides, and natural products. Additionally, it is used in the development of pharmaceuticals and as a reagent in chemical research.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-hydroxypentanoate involves its reactivity due to the presence of the bromine atom and the hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-hydroxypentanoate
- Methyl 5-iodo-2-hydroxypentanoate
- Ethyl 5-bromo-2-hydroxypentanoate
Uniqueness
Methyl 5-bromo-2-hydroxypentanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties compared to its chloro, iodo, and ethyl analogs. The bromine atom makes it more reactive in nucleophilic substitution reactions, providing a versatile building block for various synthetic applications.
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxypentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUBEGXHALZNCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548942 | |
Record name | Methyl 5-bromo-2-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61427-27-8 | |
Record name | Methyl 5-bromo-2-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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